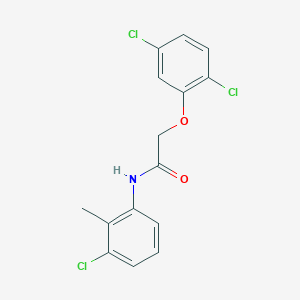

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related triazole compounds involves the reaction of amino-triazole with acetyl chloride in benzene, followed by reactions with aromatic aldehydes (Panchal & Patel, 2011).

- A copper-catalyzed intramolecular cyclization of functionalized enamides is used to synthesize phenyl-substituted oxazoles, which might be similar to the synthesis pathway of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

- The crystal structure of a related compound, 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, provides insights into the arrangement and conformation of triazole-based molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

- The guanidine derivative of a triazole compound was synthesized, which might indicate similar reactivity and properties for N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Balewski & Kornicka, 2021).

Physical Properties Analysis

- The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an energetic material, provides insights into the physical properties, such as thermal stability and sensitivity, of similar triazole compounds (Yu et al., 2017).

Chemical Properties Analysis

- The reactions of a related triazole compound with 3-oxo-N-phenylbutanethioamide suggest the potential reactivity patterns of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Britsun et al., 2006).

Applications De Recherche Scientifique

Antiplasmodial Activity

N-acylated furazan-3-amines, including derivatives similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown promising activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, benzamides with certain phenyl ring substitutions demonstrate significant antiplasmodial activity and improved permeability. These findings suggest potential applications in malaria treatment (Hermann et al., 2021).

Antibacterial, Antiurease, and Antioxidant Activities

Certain 1,2,4-triazole derivatives, structurally related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibit effective antibacterial, antiurease, and antioxidant activities. These compounds, synthesized from ethyl N'-furan-2-carbonylbenzohydrazonate, show potential as therapeutic agents against specific bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Antidepressant Properties

5-phenyl-2-furamidines, a chemical class related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have been explored for their antidepressant activities. These compounds, particularly with specific substitutions in the phenyl ring, show antidepressant effects in rodents without the anticholinergic and antihistaminic side effects common to tricyclic antidepressants (Pong et al., 1984).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, structurally similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown remarkable antiviral activities against the bird flu influenza (H5N1) strain. These findings indicate potential applications in developing antiviral drugs, particularly for treating avian influenza infections (Hebishy et al., 2020).

DNA-Binding Affinity

2,5-Bis(4-guanylphenyl)furan (furamidine), a compound related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibits a higher DNA-binding affinity compared to other similar drugs. Its unique interaction with DNA, involving direct hydrogen bonds, suggests potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Propriétés

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c14-12-16-13(15-11(19)10-7-4-8-20-10)17-18(12)9-5-2-1-3-6-9/h1-8H,(H3,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYKBCNAIBCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)